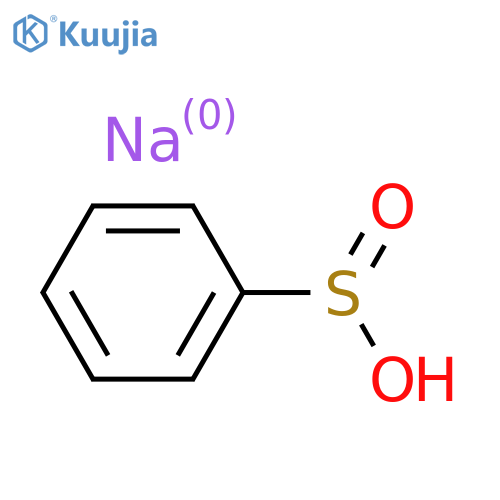

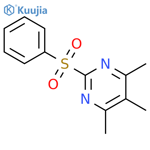

Facile access to sodium arylsulfinates via nucleophilic C-S bond cleavage of 2-(arylsulfonyl)pyrimidines

,

Tetrahedron Letters,

2023,

123,